4-Bromo-2-methyl-5-pyrimidinecarboxylic acid is a heterocyclic compound classified under pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 5-position of the pyrimidine ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, including multi-step reactions involving starting materials such as acetamidine hydrochloride and mucobromic acid. Its synthesis is documented in several chemical literature sources, including patents and research articles that detail its preparation and characterization.
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid falls under the category of pyrimidinecarboxylic acids, which are known for their diverse biological activities. The compound is recognized for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid typically involves a two-step process:
The reaction typically requires careful control of temperature and concentration to maximize product yield. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid is , with a molecular weight of approximately 217.02 g/mol. The structure features a six-membered pyrimidine ring with specific substituents that influence its chemical properties.
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid can participate in various chemical reactions, including:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Understanding these reaction pathways is essential for developing synthetic routes in organic chemistry.
The mechanism of action for compounds like 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance, derivatives of pyrimidines have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
In studies involving similar compounds, inhibitory concentrations (IC50 values) against COX enzymes have been reported, indicating potential anti-inflammatory activity. This suggests that further exploration into the pharmacological properties of 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid could yield valuable insights into its therapeutic applications .
Relevant analyses indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid has several scientific uses:
The foundational synthesis of 4-bromo-2-methyl-5-pyrimidinecarboxylic acid (CAS 100707-39-9) employs a convergent approach through condensation of acetamidine hydrochloride and mucobromic acid (tetrabromofuranone). This one-pot methodology exploits the electrophilic character of mucobromic acid, which undergoes ring-opening and subsequent cyclization with the nucleophilic acetamidine under basic conditions [1].
Reaction Mechanism:
Optimized Protocol [1]:
Table 1: Key Reaction Parameters for Acetamidine-Mucobromic Acid Condensation
Parameter | Specification | Impact on Yield |
---|---|---|
Temperature | 50°C during addition | >60°C promotes decomposition |
Sodium Ethoxide Volume | 3.5 mL + 2 mL chaser (for 1g substrate) | Ensures complete deprotonation |
Acidification | 2M HCl (2.4 mL) | Precipitates pure product |
Workup | Freeze-drying from aqueous phase | Avoids thermal degradation |
Limitations: Competitive hydrolysis of mucobromic acid lowers yield, necessitating strict temperature control. Alternative amidines (e.g., guanidine) enable C2-substituted variants but require modified workups [1] [8].
Direct electrophilic bromination of 2-methylpyrimidine-5-carboxylic acid is impractical due to the ring’s electron-deficient nature. Instead, bromodecarboxylation and halogen exchange provide targeted C5 functionalization.
Bromodecarboxylation Pathway:
Preformed 2-methyl-5-pyrimidinecarboxylic acid undergoes Hunsdiecker-type decarboxylative bromination using N-bromosuccinimide (NBS) and oxidants:
Table 2: Bromination Agents for C5 Functionalization
Brominating System | Substrate Specificity | Yield Range | Byproducts |
---|---|---|---|
NBS/Ag₂CO₃/DMF | Electron-deficient pyrimidines | 55-70% | Succinimide derivatives |
Br₂/HOAc (dark) | Activated C-H bonds | <30% | Dibrominated species |
DBDMH* (1,3-dibromo-5,5-dimethylhydantoin) | Acid-stable substrates | 60-75% | Dimethylhydantoin |
Halogen Exchange on Prehalogenated Intermediates:
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5) serves as a versatile precursor [3] [8]:
Mechanistic Insight: The methylsulfonyl group’s strong electron-withdrawing effect enhances C2 electrophilicity (σₚ = 0.72), facilitating nucleophilic aromatic substitution (SₙAr) without affecting C5-Br [3].
Palladium-Catalyzed Cross-Coupling:
The C5-bromine in 4-bromo-2-methyl-5-pyrimidinecarboxylic acid undergoes Pd(0)-mediated couplings under mild conditions due to the ring’s π-deficiency:
Scope: Arylboronic acids with electron-neutral/withdrawing groups (e.g., 4-CF₃C₆H₄B(OH)₂) achieve >80% conversion [9].
Carboxylate-Directed C-H Activation:The proximal carboxylic acid group facilitates ortho-palladation, enabling regioselective C-H functionalization:
Table 3: Catalytic Systems for Pyrimidine Functionalization
Reaction Type | Catalyst System | Ligand | Functional Group Tolerance |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂ (3 mol%) | 1,1'-Bis(diphenylphosphino)ferrocene | –COOH, –Boc, –CN |
Decarboxylative Allylation | Pd₂(dba)₃ (2 mol%) | Tri-o-tolylphosphine | Esters, halogens |
C-H Arylation | Pd(OAc)₂ (10 mol%) | PivOH | Bromides, ketones |
Esterification and Amidation Catalysis:
Conversion to methyl ester (e.g., methyl 5-bromo-2-methylpyrimidine-4-carboxylate) employs:
Comparative Analysis of Structurally Related Pyrimidinecarboxylic Acids
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1